molecular formula C20H31N3O12 B7957235 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide

Cat. No.: B7957235
M. Wt: 505.5 g/mol
InChI Key: DLTVNCZYHKTWGV-OUUBHVDSSA-N
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Description

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide is a chemical compound that belongs to the class of glycosyl azides It is characterized by the presence of a glucopyranosyl moiety that is tetra-acetylated, and a polyethylene glycol (PEG) chain linked to an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the PEG chain and the azide group. The process can be summarized in the following steps:

    Acetylation: Beta-D-glucopyranose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose.

    PEGylation: The tetra-acetylated glucopyranose is then reacted with a PEG derivative, such as PEG3-amine, under conditions that promote the formation of a glycosidic bond.

    Azidation: Finally, the PEGylated product is treated with sodium azide in an appropriate solvent to introduce the azide group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide undergoes various chemical reactions, including:

    Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups of the glucopyranose.

    Substitution: The azide group can be substituted with other functional groups through Staudinger ligation or reduction to an amine.

Common Reagents and Conditions

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in click chemistry reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deacetylation.

    Substitution: Triphenylphosphine is used in Staudinger ligation, while reducing agents like lithium aluminum hydride are used for azide reduction.

Major Products

    Triazoles: Formed through click chemistry.

    Deacetylated Glucopyranosyl PEG: Formed through hydrolysis.

    Aminated PEG: Formed through azide reduction.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

    Medicine: Investigated for drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of functionalized materials and polymers.

Mechanism of Action

The primary mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications. The PEG chain enhances the solubility and biocompatibility of the compound, while the glucopyranosyl moiety provides sites for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide is unique due to its combination of a glucopyranosyl moiety, a PEG chain, and an azide group. This structure allows it to participate in a wide range of chemical reactions, particularly click chemistry, and makes it highly versatile for applications in bioconjugation, drug delivery, and material science.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTVNCZYHKTWGV-OUUBHVDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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